Ethyl heptadecanoate

Analytical Chemistry Forensic Toxicology GC-MS Method Validation

Ethyl heptadecanoate is the validated internal standard for GC-MS FAEE analysis in blood and eliminates biodiesel feedstock interference. Its solid state (mp 27-29°C) ensures precise gravimetric preparation. Specify CAS 14010-23-2 for high-purity analytical reference material.

Molecular Formula C19H38O2
Molecular Weight 298.5 g/mol
CAS No. 14010-23-2
Cat. No. B153879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl heptadecanoate
CAS14010-23-2
SynonymsEthyl Margarate;  Ethyl n-Heptadecanoate;  Margaric Acid Ethyl Ester;  NSC 13783;  Heptadecanoic Acid Ethyl Ester
Molecular FormulaC19H38O2
Molecular Weight298.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCC(=O)OCC
InChIInChI=1S/C19H38O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-4-2/h3-18H2,1-2H3
InChIKeyKNXMUFRWYNVISA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl Heptadecanoate (CAS 14010-23-2): Technical Baseline for Scientific Procurement


Ethyl heptadecanoate (CAS 14010-23-2), also known as ethyl margarate or heptadecanoic acid ethyl ester, is a long-chain saturated fatty acid ethyl ester (FAEE) with the molecular formula C19H38O2 and a molecular weight of 298.51 g/mol [1]. It is a solid at room temperature (20°C), exhibiting a melting point range of 27-29°C and a boiling point of 199-201°C at 10 mmHg . The compound is commonly supplied as a white to almost colorless crystalline powder or lump with a typical purity specification of ≥97% (GC) [1]. In scientific and industrial contexts, its primary utility stems from its defined role as a stable, non-endogenous reference standard and internal standard in gas chromatography-mass spectrometry (GC-MS) methods for the quantitative analysis of other FAEEs in complex biological matrices [2].

Why Ethyl Heptadecanoate (14010-23-2) Cannot Be Substituted with In-Class Analogs


Generic substitution of ethyl heptadecanoate with its closest in-class analogs—such as methyl heptadecanoate (CAS 1731-92-6), ethyl palmitate (CAS 628-97-7), or ethyl stearate (CAS 111-61-5)—introduces significant risk of analytical inaccuracy and method failure. This is not due to inherent flaws in the analogs, but because each exhibits distinct physicochemical and chromatographic behaviors critical to validated analytical methods. Methyl heptadecanoate, for instance, is an inappropriate internal standard for ethyl biodiesel analysis due to its natural occurrence in tallow feedstocks, leading to inaccurate ester content quantification [1]. Furthermore, ethyl palmitate (C16:0) and ethyl stearate (C18:0) differ in carbon chain length, which directly alters their GC retention times and mass spectral fragmentation patterns, preventing their use as drop-in replacements for the C17:0 ethyl ester in validated methods [2]. The specific evidence below details the quantifiable performance differences that preclude simple interchange.

Product-Specific Quantitative Evidence: Ethyl Heptadecanoate vs. Key Comparators


Analytical Method Validation: Quantified Performance as an Internal Standard for FAEEs in Whole Blood

In a validated GC-MS method for quantifying six fatty acid ethyl esters (FAEEs) in human whole blood, ethyl heptadecanoate was employed as the internal standard, achieving high method accuracy and precision [1]. The method demonstrated limits of detection (LODs) ranging from 5 to 50 ng/mL and limits of quantification (LOQs) from 15 to 200 ng/mL across the six target analytes [1]. Accuracy, determined by recovery experiments, was between 90.3% and 109.7%, while intra-day and inter-day precision (expressed as relative standard deviation, RSD) were 0.7–9.3% and 3.4–12.5%, respectively [1]. This level of performance is contingent on the use of a structurally similar yet chromatographically distinct internal standard; ethyl palmitate (C16:0) or ethyl stearate (C18:0) would co-elute or exhibit different extraction efficiencies, invalidating the method.

Analytical Chemistry Forensic Toxicology GC-MS Method Validation

Chromatographic Resolution: Kovats Retention Index Differentiation from Homologous Esters

Ethyl heptadecanoate exhibits distinct chromatographic retention behavior, which is critical for its unambiguous identification and quantification in complex mixtures. On a standard non-polar SE-30 capillary column at 200°C, its Kovats retention index (RI) is 2078 [1]. On a polar OV-351 column at 160°C, the RI is 2343 [1]. In comparison, methyl heptadecanoate (C17:0 methyl ester) and other common FAEEs have different retention indices, enabling chromatographic resolution. For example, ethyl palmitate (C16:0 ethyl ester) and ethyl stearate (C18:0 ethyl ester) are expected to elute at different times (e.g., RI of ~1978 and ~2178, respectively, based on homologous series trends), ensuring that ethyl heptadecanoate (C17:0) can serve as a unique internal standard peak in GC-FID and GC-MS applications.

Gas Chromatography Retention Index Fatty Acid Ester Analysis

Biodiesel Analysis: Superiority Over Methyl Heptadecanoate in Ethyl Biodiesel Feedstocks

Standard method EN 14103 for biodiesel analysis specifies methyl heptadecanoate as the internal standard for total ester determination. However, this method is inapplicable to biodiesel derived from feedstocks containing naturally occurring heptadecanoic acid, such as bovine tallow [1]. The use of methyl heptadecanoate in these samples leads to overestimation of the total ester content due to interference from endogenous C17:0 fatty acids [1]. A modified method employing ethyl heptadecanoate as an alternative internal standard has been developed, which avoids this interference in ethyl biodiesel samples, thereby providing a more accurate and reliable quantification of total esters and acylglycerides [1]. This is a direct application-specific advantage over the methyl ester analog.

Biofuels Biodiesel Analysis Gas Chromatography Internal Standard

Physical State and Handling: Solid at Room Temperature vs. Liquid Analogs

Ethyl heptadecanoate has a melting point range of 27-29°C, making it a solid at standard room temperature (20-25°C) . In contrast, ethyl palmitate (C16:0) melts at 24-26°C and can be a liquid or low-melting solid under typical laboratory conditions [1], while ethyl stearate (C18:0) melts at 33-35°C [2]. This difference in physical state directly impacts weighing accuracy, storage stability, and ease of handling. Ethyl heptadecanoate's solid, crystalline form allows for precise gravimetric preparation of standard solutions without the volatility and creeping issues associated with low-viscosity liquids, a distinct advantage over the more liquid-like ethyl palmitate.

Physical Properties Material Handling Procurement Specifications

Purity Specification: ≥97% (GC) as a Standard for Reproducible Research

Reputable vendors consistently supply ethyl heptadecanoate with a minimum purity of ≥97.0% as determined by gas chromatography (GC) . This high and consistently verified purity is critical for its primary application as an analytical standard and internal standard. In contrast, while some vendors may offer methyl heptadecanoate at similar purity, the specific application of ethyl heptadecanoate in validated GC-MS methods for FAEEs [1] is predicated on this exact compound with its defined impurity profile. Using a lower-purity grade or a different ester could introduce unknown impurities that interfere with trace-level analysis, compromising LODs and LOQs.

Quality Control Purity Specification Reference Material

Ethyl Heptadecanoate (CAS 14010-23-2): Validated Research and Industrial Applications


Forensic and Clinical Toxicology: Quantifying Fatty Acid Ethyl Esters as Ethanol Biomarkers

Ethyl heptadecanoate is the validated internal standard in a robust GC-MS method for quantifying six key FAEEs (ethyl myristate, palmitate, stearate, oleate, linoleate, and arachidonate) in human whole blood [1]. This method, which achieved LODs of 5-50 ng/mL and high accuracy (90.3-109.7%), is directly applicable for forensic and clinical studies investigating ethanol intake and ethanol-induced diseases [1]. Procurement of this compound is essential for laboratories seeking to implement or replicate this specific, validated bioanalytical assay.

Biofuel Quality Control: Accurate Analysis of Ethyl Biodiesel from Animal Fat Feedstocks

For laboratories involved in the quality control of ethyl biodiesel, particularly when derived from animal tallow or other feedstocks containing endogenous C17:0 fatty acids, ethyl heptadecanoate is a superior internal standard to the methyl heptadecanoate specified in EN 14103 [2]. The use of methyl heptadecanoate in these samples leads to inaccurate total ester quantification due to interference from naturally occurring heptadecanoic acid [2]. A modified GC method employing ethyl heptadecanoate circumvents this issue, enabling accurate analysis and ensuring compliance with quality specifications for non-traditional biodiesel feedstocks [2].

Analytical Method Development: GC and GC-MS Calibration for Lipidomics

Due to its well-defined Kovats retention index (RI = 2078 on SE-30 at 200°C) and distinct mass spectrum, ethyl heptadecanoate serves as an ideal calibration standard and system suitability test compound for GC and GC-MS methods in lipidomics and fatty acid profiling [3]. Its chromatographic behavior, which is intermediate between ethyl palmitate (C16:0) and ethyl stearate (C18:0), makes it a reliable marker for verifying column performance and retention time reproducibility in analyses of complex biological and food lipid extracts [3].

Reference Material Preparation: Gravimetric Standard Solutions

The compound's physical state as a solid at room temperature (mp 27-29°C) facilitates accurate gravimetric preparation of primary standard solutions for quantitative analysis . Unlike more volatile liquid esters or low-melting solids, ethyl heptadecanoate can be precisely weighed with minimal evaporative loss, ensuring higher accuracy in the preparation of calibration curves and spiking solutions for GC, HPLC, and LC-MS methods. This is a practical advantage for analytical laboratories prioritizing precision and long-term standard stability .

Technical Documentation Hub

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